2,6-Diaminopyridine-3,4,5-tricarbonitrile
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Overview
Description
2,6-Diaminopyridine-3,4,5-tricarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 6, and nitrile groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diaminopyridine-3,4,5-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another method includes the use of malononitrile dimer as a precursor, which undergoes cyclocondensation reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of rotating packed bed reactors has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopyridine-3,4,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The nitrile groups can undergo cyclization to form fused heterocyclic compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper cyanide for cyanation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and bases like sodium hydride for cyclization reactions .
Major Products Formed
The major products formed from these reactions include various fused heterocyclic compounds, such as pyridotriazines and spiro compounds, which have significant biological and industrial applications .
Scientific Research Applications
2,6-Diaminopyridine-3,4,5-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor for biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-diaminopyridine-3,4,5-tricarbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism is particularly relevant in the context of neuromuscular disorders.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
Uniqueness
2,6-Diaminopyridine-3,4,5-tricarbonitrile is unique due to its specific substitution pattern, which allows for the formation of a wide range of fused heterocyclic compounds with diverse biological and industrial applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
79979-75-2 |
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Molecular Formula |
C8H4N6 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,6-diaminopyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C8H4N6/c9-1-4-5(2-10)7(12)14-8(13)6(4)3-11/h(H4,12,13,14) |
InChI Key |
YBMVCANJDNERTC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC(=C1C#N)N)N)C#N |
Origin of Product |
United States |
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